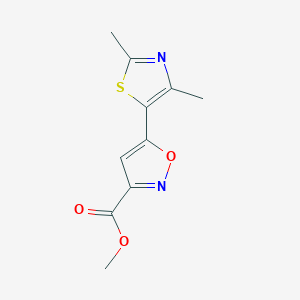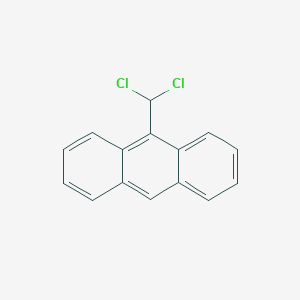
9-(Dichloromethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dichloromethyl)anthracene is an organic compound that belongs to the anthracene family. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of a dichloromethyl group attached to the ninth carbon of the anthracene structure. This compound is of interest due to its unique photophysical and chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dichloromethyl)anthracene typically involves the chlorination of 9-methylanthracene. One common method is the reaction of 9-methylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
9-(Dichloromethyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Dichloromethyl)anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and in photophysical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(Dichloromethyl)anthracene involves its interaction with light and subsequent photochemical reactions. The compound absorbs light and undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-Methylanthracene
- 9-Chloromethyl Anthracene
- 9,10-Diphenylanthracene
Uniqueness
9-(Dichloromethyl)anthracene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and fluorescence characteristics. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H10Cl2 |
|---|---|
Molecular Weight |
261.1 g/mol |
IUPAC Name |
9-(dichloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |
InChI Key |
CMPZOGGTWAMRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


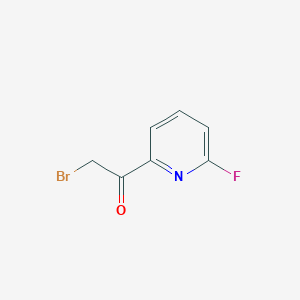
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
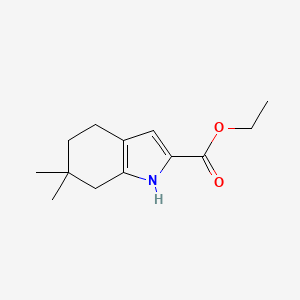
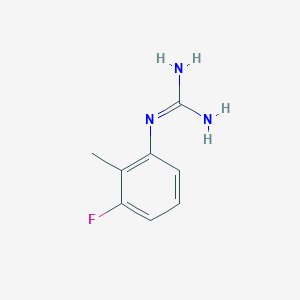

![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
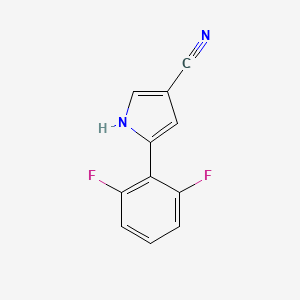
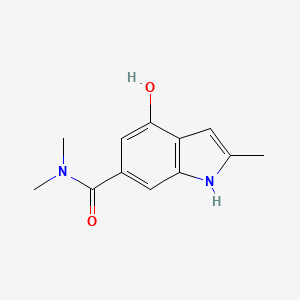
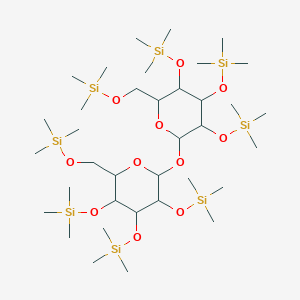
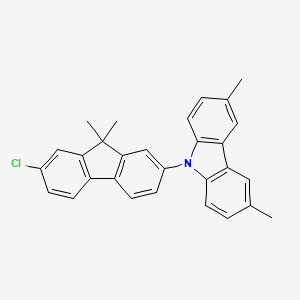
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
